molecular formula C7H7Br2NO B13658731 2-Bromo-3-(bromomethyl)-6-methoxypyridine

2-Bromo-3-(bromomethyl)-6-methoxypyridine

Cat. No.: B13658731
M. Wt: 280.94 g/mol
InChI Key: PADMKHHOBNUVSJ-UHFFFAOYSA-N
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Description

2-Bromo-3-(bromomethyl)-6-methoxypyridine is a heterocyclic organic compound that contains both bromine and methoxy functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(bromomethyl)-6-methoxypyridine typically involves the bromination of 3-(bromomethyl)-6-methoxypyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at a low temperature to prevent over-bromination and ensure selectivity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(bromomethyl)-6-methoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-3-(bromomethyl)-6-methoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-(bromomethyl)-6-methoxypyridine depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In pharmaceuticals, its mechanism involves interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets vary depending on the specific application and the structure of the final product .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-methylpyridine
  • 2-Bromo-3-methoxypyridine
  • 3-Bromo-6-methoxypyridine

Uniqueness

2-Bromo-3-(bromomethyl)-6-methoxypyridine is unique due to the presence of both bromine and methoxy groups on the pyridine ring, which allows for a diverse range of chemical reactions and applications. The combination of these functional groups provides a versatile platform for further functionalization and synthesis of complex molecules .

Properties

Molecular Formula

C7H7Br2NO

Molecular Weight

280.94 g/mol

IUPAC Name

2-bromo-3-(bromomethyl)-6-methoxypyridine

InChI

InChI=1S/C7H7Br2NO/c1-11-6-3-2-5(4-8)7(9)10-6/h2-3H,4H2,1H3

InChI Key

PADMKHHOBNUVSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)CBr)Br

Origin of Product

United States

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